Product packaging for 2H-Spiro[benzofuran-3,4'-piperidin]-2-one(Cat. No.:)

2H-Spiro[benzofuran-3,4'-piperidin]-2-one

Cat. No.: B11896320
M. Wt: 203.24 g/mol
InChI Key: IXPNINVKWCBKDH-UHFFFAOYSA-N
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Description

General Significance of Spiro Compounds in Contemporary Organic and Medicinal Chemistry Research

Spirocycles are pivotal in modern drug discovery due to their distinct three-dimensional structures and conformational rigidity. researchgate.net This inherent three-dimensionality is a key advantage, moving away from the flat structures of many traditional aromatic compounds. tandfonline.com The introduction of a spirocyclic scaffold into a molecule increases the fraction of sp3 hybridized carbons (Fsp3), a parameter correlated with a higher probability of success in clinical development. bldpharm.com A higher Fsp3 value often leads to improved physicochemical properties. bldpharm.comtandfonline.com

The incorporation of spirocycles has proven valuable for optimizing critical parameters in drug design, such as:

Conformational Restriction: The rigid nature of spirocycles can lock a molecule into a desired conformation, potentially increasing its binding affinity and selectivity for a biological target. tandfonline.com

Physicochemical Properties: Spirocyclic scaffolds can be used to modulate properties like lipophilicity, aqueous solubility, and metabolic stability. bldpharm.comresearchgate.net For instance, the replacement of a morpholine (B109124) group with various azaspirocycles has been shown to lower lipophilicity (logD values) and improve metabolic stability. bldpharm.com

Novelty and Intellectual Property: The unique structures of spirocycles provide opportunities to explore new chemical space and secure intellectual property. researchgate.net

These attributes have led to the inclusion of spirocyclic scaffolds in a variety of approved drugs and drug candidates. nih.gov

Overview of Spiro[benzofuran-3,4'-piperidin]-2-one as a Privileged Molecular Scaffold

The 2H-Spiro[benzofuran-3,4'-piperidin]-2-one core is a member of the broader class of spiro[benzofuran-piperidine] compounds. While research on this specific isomer is emerging, the general scaffold is considered privileged in medicinal chemistry. A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, often with high affinity. The combination of the benzofuran (B130515) and piperidine (B6355638) rings within a rigid spirocyclic system makes this a promising structure for the development of new therapeutic agents.

Historical Context of Related Benzofuran and Piperidine Architectures in Synthetic Chemistry

Both the benzofuran and piperidine moieties, which constitute the this compound structure, have a rich history in chemistry.

Benzofuran , a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, was first synthesized by William Henry Perkin in 1870. nih.govacs.orgjocpr.com It is a component of coal tar and serves as the parent compound for many more complex natural and synthetic molecules. wikipedia.org Benzofuran derivatives are found in numerous natural products and are known to exhibit a wide range of biological activities, making them significant scaffolds in pharmaceutical research. nih.govacs.org Their applications extend to the synthesis of dyes and polymers. nih.gov

Piperidine is a six-membered heterocyclic amine that was first isolated from pepper in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who gave it its name from the Latin word for pepper, Piper. biosynce.comwikipedia.org The piperidine structural motif is a key component in a vast number of natural alkaloids, including piperine (B192125) (the compound responsible for the spiciness of black pepper), and is present in many pharmaceuticals. wikipedia.orgijnrd.org Industrially, piperidine is produced through the hydrogenation of pyridine. wikipedia.org It is a widely used building block in organic synthesis due to its versatility as a base and a structural component. ijnrd.orgnih.gov

The long-standing importance and diverse applications of both benzofuran and piperidine in synthetic and medicinal chemistry provide a strong foundation for the continued exploration of scaffolds that unite these two valuable heterocycles, such as in the this compound core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B11896320 2H-Spiro[benzofuran-3,4'-piperidin]-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

spiro[1-benzofuran-3,4'-piperidine]-2-one

InChI

InChI=1S/C12H13NO2/c14-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)15-11/h1-4,13H,5-8H2

InChI Key

IXPNINVKWCBKDH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=CC=CC=C3OC2=O

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 2h Spiro Benzofuran 3,4 Piperidin 2 One and Its Analogs

Convergent Synthetic Approaches

Multi-step Synthesis Sequences for Spiro Ring System Formation

A common strategy involves the initial preparation of a substituted benzofuran (B130515) or a piperidine (B6355638) precursor. For instance, a convenient laboratory synthesis for a related spiro[isobenzofuran-1(3H),4'-piperidine] analog begins with the lithiation of 2-bromobenzhydryl methyl ether. nih.gov This is followed by the addition of a protected 4-piperidone (B1582916) derivative, which forms a key intermediate. The final spirocyclization is then induced via an acid-catalyzed reaction, which facilitates the formation of the benzofuran ring and the spiro center. nih.gov This general approach of nucleophilic addition to a piperidone followed by cyclization is a cornerstone in the synthesis of these spiro compounds.

One-Pot Reaction Protocols for Spirocyclic Derivatives

In contrast to multi-step sequences, one-pot reactions offer an efficient and atom-economical approach to spirocyclic derivatives by combining multiple reaction steps into a single operation. These protocols are highly desirable as they reduce waste, save time, and simplify purification processes.

A prominent example is the three-component [3+2] azomethine ylide cycloaddition reaction. This method has been successfully employed to synthesize benzofuran spiro-pyrrolidine derivatives, which are close analogs of the piperidine system. mdpi.com In this reaction, a 3-benzylidenebenzofuran-2(3H)-one, an amino acid (like sarcosine), and a third component are reacted together under mild conditions to afford the spiro compound in high yields and with excellent control of diastereoselectivity. mdpi.com The operational simplicity and the ability to generate molecular complexity rapidly make this a powerful tool.

Another significant one-pot strategy is the 1,4-dipolar cycloaddition reaction. This has been used to create novel spiro[2-oxobenzofuran-3,3'-pyrrolines] from benzofuran-2,3-diones, dimethyl acetylenedicarboxylate, and an imino-heterocycle. While this produces a pyrroline (B1223166) ring, the underlying principle of generating a dipole and trapping it in a cycloaddition is applicable to the synthesis of related piperidine-containing spirocycles.

Stereoselective Synthesis of Spiro[benzofuran-3,4'-piperidin]-2-one Derivatives

The spiro center in 2H-Spiro[benzofuran-3,4'-piperidin]-2-one is a quaternary stereocenter, and controlling its configuration is crucial for developing specific biological activities. Stereoselective synthesis, which selectively produces one stereoisomer over others, is therefore a key area of research.

Diastereoselective Methods in Spirocyclization

Diastereoselective methods aim to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of spiro[benzofuran-3,4'-piperidine] synthesis, this is often achieved during the ring-forming spirocyclization step.

The [3+2] cycloaddition reaction of azomethine ylides with exocyclic double bonds on a benzofuranone core is an effective method for achieving high diastereoselectivity. mdpi.com For example, the reaction of (Z)-3-benzylidenebenzofuran-2(3H)-one with ninhydrin (B49086) and sarcosine (B1681465) yields the corresponding spiro-pyrrolidine product with a diastereomeric ratio (dr) of over 20:1. mdpi.com The mechanism of the cycloaddition reaction itself has a profound impact on the resulting stereochemistry.

Metal-catalyzed cycloisomerization reactions also provide a powerful means to control diastereoselectivity. A silver(I)/PPh3-catalyzed cycloisomerization of tryptamine-ynamides has been developed to access the spiro[indole-3,4'-piperidine] (B97032) scaffold, a close analog, in a diastereoselective manner. rsc.org In some cases, the choice of acid catalyst and solvent conditions can control the stereoselectivity in acid-catalyzed condensation reactions that form spiro-heterocycles. nih.gov

Enantioselective Approaches for Chiral Spiro Centers

Enantioselective synthesis focuses on the preferential formation of a single enantiomer of a chiral molecule. This is typically achieved using chiral catalysts or auxiliaries. For spiro[benzofuran-3,4'-piperidin]-2-one and its analogs, organocatalysis has emerged as a particularly powerful strategy.

Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or squaramide, have been successfully used. nih.govacs.org For instance, a chiral bifunctional squaramide has been used to catalyze the reaction between an aurone-derived α,β-unsaturated imine and a ynone, leading to spiro-cyclopentanone benzofurans with high enantiomeric excess (ee). nih.gov Similarly, quinine-derived urea (B33335) catalysts have been employed in highly enantioselective [3+2] annulation reactions to produce complex spiro[benzofuran-pyrrolidine]indolinedione structures with excellent stereocontrol (up to >20:1 dr and 99:1 er). rsc.org These catalysts operate by forming well-organized, chiral transition states that direct the approach of the reactants.

Cascade reactions under organocatalysis also provide an elegant route to enantiomerically enriched spirocycles. A cascade thia-Michael/aldol (B89426)/oxa-Michael reaction sequence has been developed for the synthesis of spirocyclic tetrahydrothiophenes attached to a benzofuran-3(2H)-one scaffold with excellent enantioselectivities using a bifunctional catalyst derived from cinchona alkaloids. researchgate.net

Key Reaction Mechanisms in Spiro[benzofuran-3,4'-piperidin]-2-one Formation

The formation of the this compound core is governed by several key reaction mechanisms that are fundamental to modern organic synthesis.

One of the most prominent mechanisms is the [3+2] cycloaddition . In this reaction, a three-atom component, such as an azomethine ylide, reacts with a two-atom component (a dipolarophile), like the exocyclic double bond of a 3-alkylidene benzofuranone. mdpi.com This concerted or stepwise process forms a five-membered ring, in this case, the piperidine or a related pyrrolidine (B122466) ring, directly creating the spirocyclic junction. The stereochemical outcome is often dictated by the geometry of the dipole and dipolarophile in the transition state. mdpi.com

Another important mechanism is intramolecular nucleophilic substitution or addition . A common multi-step approach involves the construction of a precursor containing both the benzofuran and piperidine fragments, which is then induced to cyclize. For example, after the addition of an organometallic species (derived from a brominated benzofuran precursor) to a 4-piperidone, the resulting alcohol can undergo an acid-catalyzed intramolecular SNAr reaction or a Friedel-Crafts-type alkylation onto the aromatic ring to form the spiro center. nih.gov

Cascade reactions , also known as domino or tandem reactions, involve a series of intramolecular transformations where the product of one reaction is the substrate for the next. An example is the thia-Michael/aldol/oxa-Michael sequence, where the initial conjugate addition of a thiol creates an enolate, which then participates in an intramolecular aldol reaction to form a new ring, followed by another cyclization to complete the polycyclic spiro system. researchgate.net The efficiency of these cascades often relies on careful substrate design and catalyst control.

Finally, catalyst-controlled stereoselection is a key mechanistic principle. In enantioselective synthesis, chiral catalysts (organocatalysts or metal complexes) form transient, diastereomeric complexes with the substrates. nih.govrsc.org These complexes orient the reactants in a specific three-dimensional arrangement, lowering the activation energy for the formation of one enantiomer over the other. DFT calculations have shown, for instance, that strong non-covalent interactions (e.g., cation-π–π interactions) between the substrate and a catalyst/ligand complex can stabilize the key spiroindoleninium intermediate in certain cyclizations. rsc.org

Summary of Synthetic Strategies

StrategyKey Reaction TypeStarting Materials ExampleCatalyst/Reagent ExampleKey FeaturesReference
Multi-step ConvergentNucleophilic Addition / Cyclization2-Bromobenzhydryl methyl ether, 1-Methyl-4-piperidonen-BuLi, AcidBuilds fragments separately before joining; flexible for analog synthesis. nih.gov
One-Pot[3+2] Cycloaddition3-Alkylidene benzofuranone, Amino acid, NinhydrinHeat/Mild ConditionsHigh efficiency and atom economy; rapid complexity generation. mdpi.com
Diastereoselective[3+2] Cycloaddition(Z)-3-Benzylidenebenzofuran-2(3H)-one, Sarcosine-High diastereomeric ratios (>20:1 dr) achieved. mdpi.com
EnantioselectiveAsymmetric AnnulationN-2,2,2-trifluoroethylisatin ketimines, 3-Alkylidene benzofuranonesQuinine-derived ureaExcellent enantioselectivity (up to 99:1 er) and diastereoselectivity. rsc.org
EnantioselectiveSequential CatalysisAurone-derived imine, YnoneChiral squaramide / Lewis BaseDivergent synthesis of different scaffolds with high ee. nih.gov

Spirocyclization Reactions

Spirocyclization reactions are paramount in the synthesis of this compound, as they establish the characteristic spiro-fused ring system. These reactions involve the formation of a new ring where a single atom is common to both rings.

Intramolecular Nucleophilic Aromatic Substitution (SNAr) for Dihydrofuran Ring Closure

A key strategy for constructing the benzofuran portion of the spirocycle is through an intramolecular nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.com This process involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. wikipedia.org For the synthesis of this compound analogs, this typically involves a precursor molecule where a piperidine ring is attached to a substituted benzene (B151609) ring bearing a suitable leaving group and a side chain containing a nucleophilic oxygen atom.

The efficiency of the SNAr reaction is highly dependent on the nature of the aromatic ring. The presence of electron-withdrawing groups positioned ortho or para to the leaving group significantly activates the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This is because these groups can stabilize the negative charge that develops in the intermediate Meisenheimer complex. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the aromatic ring to form a resonance-stabilized intermediate, followed by the elimination of the leaving group to restore aromaticity. wikipedia.orgmasterorganicchemistry.com The formation of five- and six-membered rings through intramolecular substitution is generally favored. youtube.comstackexchange.com

Spirocyclizing Variants of Named Reactions (e.g., Achmatowicz reaction)

Named reactions that can be adapted for spirocyclization offer powerful tools for the synthesis of complex molecules. The Achmatowicz reaction, for instance, is an oxidative rearrangement of a furfuryl alcohol to a dihydropyranone. nih.govwikipedia.org While traditionally used for the synthesis of pyranones and tetrahydropyrans, its principles can be applied in spirocyclizing strategies. nih.govresearchgate.netrsc.org

The reaction involves the oxidation of a furan (B31954) ring followed by an intramolecular cyclization. nih.gov In the context of synthesizing spiro[benzofuran-3,4'-piperidin]-2-one analogs, a substrate could be designed where a furan moiety is appropriately positioned on a piperidine precursor. Oxidative ring expansion of the furan could then lead to the formation of a spirocyclic intermediate. The aza-Achmatowicz reaction, which involves the oxidative ring expansion of furfuryl amines to dihydropyridinones, also provides a relevant synthetic pathway for related nitrogen-containing spirocycles. nih.gov

ReactionDescriptionKey Features
Achmatowicz Reaction Oxidative rearrangement of a furan to a dihydropyran. wikipedia.orgConverts readily available furans into functionalized pyranones. nih.gov
Aza-Achmatowicz Reaction Oxidative ring expansion of furfuryl amines to dihydropyridinones. nih.govProvides access to functionalized piperidines and their derivatives. nih.gov

Rearrangement Reactions

Rearrangement reactions provide another elegant approach to constructing the spiro[benzofuran-3,4'-piperidin]-2-one core by reorganizing the molecular skeleton of a precursor.

Alpha-Methylene Lactam Rearrangement

The rearrangement of α-methylene lactams can be a key step in the synthesis of spiro-γ-lactams. acs.org Recent studies have explored the reactivity of rigid 1-azadienes derived from methylene (B1212753) γ-lactams. acs.org These intermediates can participate in cycloaddition reactions, leading to the formation of spirocyclic systems. acs.org For instance, the use of chiral 1-azadienes as dienophiles in a cycloaddition with cyclopentadiene (B3395910) has been shown to produce spiro-γ-lactams with high stereospecificity. acs.org This methodology represents a novel approach to synthesizing spirocycles utilizing methylene-γ-lactams as starting materials. acs.org

Alpha-Chloro Ortho Ester Claisen Rearrangement for Oxide Ring Closure

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgnrochemistry.commasterorganicchemistry.com Variants of this reaction can be employed for the construction of the furan ring in the spirocyclic system.

The Johnson-Claisen and Ireland-Claisen rearrangements are notable examples. libretexts.org The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester, often catalyzed by a weak acid, to produce a γ,δ-unsaturated ester. libretexts.org The Ireland-Claisen rearrangement utilizes a strong base to convert an allylic carboxylate into a γ,δ-unsaturated carboxylic acid via a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. libretexts.org These rearrangements can be strategically employed to form the oxide ring of the benzofuran moiety. For example, a precursor containing an appropriately substituted allyl alcohol or ester on the piperidine ring could undergo a Claisen rearrangement to form a key intermediate, which can then be further manipulated to complete the spirocyclic structure.

RearrangementReactantsProduct
Johnson-Claisen Allylic alcohol + Orthoesterγ,δ-unsaturated ester libretexts.org
Ireland-Claisen Allylic carboxylate + Strong baseγ,δ-unsaturated carboxylic acid libretexts.org
Bellus-Claisen Allylic ethers/amines/thioethers + Ketenesγ,δ-unsaturated esters/amides/thioesters wikipedia.orglibretexts.org
Eschenmoser-Claisen Allylic alcohols + N,N-dimethylacetamide dimethyl acetalγ,δ-unsaturated amide wikipedia.orglibretexts.org

Selective Ether Cleavage Strategies in Synthetic Sequences

In multi-step syntheses of complex molecules like this compound, protecting groups are often employed to mask reactive functional groups. The selective cleavage of ether protecting groups is a crucial step in many synthetic routes. organic-chemistry.org For instance, if a methoxy (B1213986) group is used to protect a phenolic oxygen on the benzene ring during the construction of the piperidine portion, its selective removal is necessary to allow for the subsequent cyclization to form the benzofuran ring.

Various reagents and conditions are available for ether cleavage, and the choice depends on the specific type of ether and the presence of other functional groups in the molecule. organic-chemistry.org For example, boron tribromide is a powerful reagent for cleaving aryl methyl ethers. organic-chemistry.org Other methods include the use of strong acids, Lewis acids, or catalytic hydrogenation for benzyl (B1604629) ethers. organic-chemistry.org The ability to selectively deprotect one ether in the presence of others is a key consideration in designing a robust synthetic sequence.

Acyl Anion Equivalent Methodologies for Benzylic Carbon-Carbon Bond Formation

The formation of the benzylic carbon-carbon bond is a critical step in the assembly of the spiro[benzofuran-3,4'-piperidin]-2-one scaffold. One powerful strategy to achieve this transformation involves the use of acyl anion equivalents. This approach circumvents the natural electrophilic character of the carbonyl carbon, allowing it to act as a nucleophile.

A notable application of this methodology is seen in the synthesis of a closely related analog, the spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. nih.govrsc.orgrsc.org The synthetic design for this molecule relies on the generation of an acyl anion equivalent to forge the key benzylic C-C bond, followed by an intramolecular SNAr reaction to close the dihydrofuran ring. nih.gov

In this synthetic sequence, a dithiane derivative serves as a masked acyl group. The dithiane is first deprotonated using a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to generate the corresponding carbanion. nih.gov This dithiane anion, the acyl anion equivalent, then undergoes a nucleophilic attack on a suitable electrophile, such as a derivative of N-protected 4-piperidone. This step effectively creates the crucial carbon-carbon bond at the benzylic position, which will become the spiro center.

Table 1: Acyl Anion Equivalent Methodology for Spiro[1-benzofuran-2,4'-piperidin]-3-one Synthesis

Step Reaction Reagents and Conditions Key Transformation
1 Acyl Anion Equivalent Formation Dithiane, n-Butyllithium or LDA, -78 °C Generation of a nucleophilic acyl anion equivalent.
2 Benzylic C-C Bond Formation Dithiane anion, N-protected 4-piperidone derivative Formation of the spirocyclic precursor.
3 Ring Closure Intramolecular SNAr Reaction Formation of the dihydrofuran ring.
4 Deprotection - Unmasking of the ketone functionality.

Catalytic Methods in Spiro[benzofuran-3,4'-piperidin]-2-one Synthesis

Catalytic methods offer elegant and efficient alternatives for the construction of complex molecular architectures like the spiro[benzofuran-3,4'-piperidin]-2-one scaffold. These methods often proceed with high atom economy and can provide access to enantiomerically enriched products.

One of the prominent catalytic strategies applicable to the synthesis of spiro[benzofuran-piperidine] systems is the intramolecular Heck reaction. This palladium-catalyzed reaction has been successfully utilized to construct the tricyclic core of morphine fragments, including a spiro[benzofuran-3(2H),4'-piperidine] derivative. capes.gov.br In this approach, a suitably functionalized precursor, for instance, a molecule containing both an aryl halide (like bromo or iodo) and a tethered alkene on the piperidine ring, undergoes an intramolecular cyclization in the presence of a palladium catalyst.

For example, the cyclization of 4-[(2'-Iodo-6'-methoxyphenoxy)methyl]-1-ethoxycarbonyl-1,2,5,6-tetrahydropyridine was achieved using a palladium catalyst to yield the corresponding tricyclic spiro[benzofuran-piperidine] product. capes.gov.br A key advantage of this method is the potential for asymmetric synthesis. By employing a chiral phosphine (B1218219) ligand, such as (S)-BINAP, in conjunction with the palladium catalyst, it is possible to induce enantioselectivity in the cyclization, leading to the formation of an enantioenriched product. In one reported instance, a 45% enantiomeric excess (e.e.) was achieved. capes.gov.br

The general applicability of catalytic methods is further highlighted by the development of rhodium-catalyzed asymmetric additions to access enantioenriched 3-substituted piperidines from pyridine, which could serve as precursors to the spirocyclic system. mdpi.com While not directly forming the spiro-linkage, these methods provide access to key chiral building blocks.

Table 2: Palladium-Catalyzed Intramolecular Heck Reaction for Spiro[benzofuran-3(2H),4'-piperidine] Synthesis

Catalyst System Ligand Substrate Product Yield Enantiomeric Excess (e.e.)

The continuous development of novel catalytic systems, including those based on other transition metals and organocatalysts, holds promise for even more efficient and stereoselective syntheses of the this compound scaffold and its analogs in the future.

Chemical Transformations and Derivatization of the 2h Spiro Benzofuran 3,4 Piperidin 2 One Scaffold

Functional Group Interconversion and Modification on the Spirocyclic System

The inherent functionalities of the 2H-spiro[benzofuran-3,4'-piperidin]-2-one scaffold, namely the lactone and the secondary amine, are amenable to a variety of chemical transformations. The lactone moiety, a cyclic ester, can undergo hydrolysis under basic or acidic conditions to yield the corresponding ring-opened carboxylic acid and amino alcohol. This transformation can be a deliberate step to create new derivatives or an unwanted side reaction under certain conditions.

Furthermore, the carbonyl group of the lactone can potentially be reduced to the corresponding lactol (a cyclic hemiacetal) using selective reducing agents like diisobutylaluminium hydride (DIBAL-H). Complete reduction of the lactone to the corresponding diol can also be achieved with more powerful reducing agents such as lithium aluminum hydride (LiAlH4). These transformations allow for the introduction of new functional groups and the alteration of the electronic and steric properties of the molecule.

The piperidine (B6355638) ring also offers opportunities for modification. For instance, oxidation of the piperidine ring could lead to the formation of corresponding piperidinones or other oxidized species, although this would require careful selection of reagents to avoid side reactions on the benzofuran (B130515) ring.

Selective Derivatization of Core Heteroatoms (e.g., Piperidine Nitrogen Functionalization)

The secondary amine of the piperidine ring is a key handle for derivatization, allowing for the introduction of a wide array of substituents. This functionalization is crucial for modulating the physicochemical properties, such as lipophilicity and basicity, which in turn can influence the pharmacokinetic and pharmacodynamic profile of the resulting compounds.

Research on the closely related spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold has demonstrated the feasibility of various N-functionalization reactions. nih.gov These methodologies are directly applicable to the this compound system. Common derivatization strategies include:

N-Alkylation: Introduction of alkyl groups can be achieved under standard conditions using alkyl halides in the presence of a base such as potassium carbonate.

N-Acylation: The piperidine nitrogen can be readily acylated using acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This reaction introduces an amide functionality.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a suitable base yields sulfonamides.

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to afford N-alkylated products.

The choice of reaction conditions is critical to ensure selectivity for the piperidine nitrogen without affecting the lactone functionality of the benzofuran moiety.

Table 1: Examples of Piperidine Nitrogen Derivatization on a Spiro[benzofuran-piperidin]-one Scaffold Based on data from a related scaffold nih.gov

ReagentReaction TypeProduct Functionality
Benzyl (B1604629) bromideN-AlkylationN-benzyl piperidine
Acetyl chlorideN-AcylationN-acetyl piperidine (amide)
Benzoyl chlorideN-AcylationN-benzoyl piperidine (amide)
Dansyl chlorideN-SulfonylationN-dansyl piperidine (sulfonamide)

Arylation and Alkylation Strategies on the Benzofuran Moiety

Functionalization of the aromatic benzofuran portion of the scaffold is another important avenue for creating structural diversity. This is often achieved by introducing substituents onto the benzene (B151609) ring. A common strategy involves the use of a pre-functionalized benzofuran precursor, for example, a bromo-substituted derivative. This halogen atom then serves as a handle for transition-metal-catalyzed cross-coupling reactions.

For instance, a 5-bromo-2H-spiro[benzofuran-3,4'-piperidin]-2-one derivative can be utilized in various coupling reactions:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce a wide range of aryl and heteroaryl substituents.

Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to install alkenyl groups.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, leads to the formation of alkynyl-substituted benzofurans.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, introducing substituted amino groups at the aromatic ring.

These arylation and alkylation strategies significantly expand the accessible chemical space around the benzofuran moiety, enabling fine-tuning of the molecule's properties.

Table 2: Potential Cross-Coupling Reactions on a Bromo-Substituted Spiro[benzofuran-piperidin]-one Scaffold Based on established methodologies and derivatization of a related scaffold nih.gov

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Linkage
Suzuki CouplingArylboronic acidPd(PPh3)4, Na2CO3Biaryl
Heck CouplingAlkenePd(OAc)2, P(o-tolyl)3Aryl-alkene
Sonogashira CouplingTerminal alkynePd(PPh3)4, CuI, Et3NAryl-alkyne
Buchwald-HartwigAminePd2(dba)3, BINAP, NaOtBuAryl-amine

Development of Multi-Step Telescope Reaction Matrices for Combinatorial Library Generation

The versatility of the this compound scaffold, with its two distinct and orthogonally reactive functional groups (the piperidine nitrogen and a functionalizable benzofuran ring), makes it an ideal candidate for the generation of combinatorial libraries. "Telescope" or one-pot reaction sequences, where multiple transformations are carried out in the same reaction vessel without isolation of intermediates, can be a highly efficient approach for this purpose. nih.gov

A typical strategy would involve a multi-step sequence where the piperidine nitrogen is first derivatized, followed by a cross-coupling reaction on the benzofuran ring. For example, starting with a bromo-substituted spiro[benzofuran-piperidin]-one, a two-step sequence could be:

N-Acylation: Reaction with an acid chloride to introduce an amide side chain.

Suzuki Coupling: Subsequent reaction with a boronic acid to introduce an aryl group on the benzofuran ring.

By using a matrix of different acid chlorides and boronic acids, a large library of diverse compounds can be rapidly synthesized. This approach is highly amenable to automated synthesis platforms and is a powerful tool in lead discovery and optimization. The development of such robust, multi-step, one-pot reaction matrices is a key goal in the application of this scaffold in drug discovery programs. nih.gov

Table 3: Illustrative Two-Step Telescoped Synthesis Matrix Based on the derivatization of a related scaffold nih.gov

Step 1: N-Acylation ReagentStep 2: Suzuki Coupling ReagentFinal Product
Acetyl chloridePhenylboronic acidN-acetyl, 5-phenyl derivative
Benzoyl chloridePyridine-3-boronic acidN-benzoyl, 5-(pyridin-3-yl) derivative
Cyclopropanecarbonyl chlorideThiophene-2-boronic acidN-cyclopropanecarbonyl, 5-(thiophen-2-yl) derivative

This streamlined synthetic approach underscores the value of the this compound scaffold as a versatile building block for the creation of diverse and complex molecular architectures.

Computational and Theoretical Investigations of 2h Spiro Benzofuran 3,4 Piperidin 2 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties with high accuracy.

Electronic Properties Analysis of the Spiro System

DFT calculations are instrumental in elucidating the electronic characteristics of the 2H-Spiro[benzofuran-3,4'-piperidin]-2-one system. Key electronic properties that can be determined include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. The MEP map provides a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding potential non-covalent interactions with biological targets.

Table 1: Representative Electronic Properties from DFT Studies on Related Spirocyclic Systems

PropertyDescriptionSignificance in Drug Design
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule.
Molecular Electrostatic Potential (MEP) The 3D charge distribution of a molecule.Identifies sites for electrostatic interactions with a receptor.

Geometric Optimization and Conformational Analysis

The three-dimensional conformation of a molecule is a key determinant of its biological activity. Geometric optimization using DFT allows for the determination of the most stable (lowest energy) conformation of the this compound scaffold. The spiro nature of the compound, where the benzofuran (B130515) and piperidine (B6355638) rings share a single carbon atom, imparts significant conformational rigidity. researchgate.net

Conformational analysis of the piperidine ring is particularly important. The piperidine ring can adopt several conformations, such as chair, boat, and twist-boat. DFT studies on substituted spirocyclic piperidines have shown that the presence of the spiro-fusion and other substituents can significantly influence the preferred conformation. rsc.org For example, in some tetrasubstituted spirocyclic piperidines, a boat conformation was found to be energetically more favorable than the typical chair conformation to minimize steric hindrance. rsc.org Understanding the preferred conformation of the piperidine moiety in this compound is essential for predicting its interaction with biological targets. nih.gov

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Target Interaction Modeling (General Theoretical Framework)

Molecular docking is a computational method that predicts the binding mode and affinity of a ligand (in this case, this compound) within the active site of a biological target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then scoring them based on a force field that approximates the binding energy.

This theoretical framework allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For spiro[benzofuran-piperidine] derivatives, docking studies have been employed to elucidate their binding modes with various receptors. For instance, molecular docking of spiro[chromene-2,4′-piperidine]s, which are structurally related to the benzofuran-piperidine scaffold, at the 5-HT2C receptor revealed interactions with specific amino acid residues in the orthosteric pocket. nih.gov Such studies provide a rational basis for designing new analogs with improved potency and selectivity. nih.gov

Binding Energy Calculations for Molecular Recognition

Following molecular docking, more rigorous computational methods can be employed to calculate the binding free energy of the ligand-receptor complex. These calculations provide a more accurate prediction of the ligand's binding affinity. Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with solvation energies.

While specific binding energy calculations for this compound were not found, the general principle is to compute the energy difference between the bound complex and the individual ligand and receptor in solution. These calculations are crucial for prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Spiro Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the variation in the biological activity of a group of compounds is correlated with changes in their molecular features, which can be quantified by molecular descriptors. nih.gov

For spiro scaffolds like this compound, QSAR models can be developed to predict the biological activity of new, unsynthesized analogs. nih.govrsc.org The process involves:

Data Set Selection: A set of spiro compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds.

QSAR studies on spiro-alkaloids have successfully identified key molecular descriptors that influence their antitumor properties. rsc.orgfue.edu.eg Such models can guide the design of new spiro compounds with enhanced therapeutic potential. The inherent three-dimensionality of spiro scaffolds makes them particularly interesting subjects for 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the 3D arrangement of molecular fields.

Energy Calculations for Conformation-Activity Relationships

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule such as this compound, which can exist in multiple spatial arrangements or conformations, understanding the energetic landscape of these conformers is crucial for elucidating its structure-activity relationship (SAR). While specific experimental or computational studies on the energy calculations for the conformation-activity relationships of this compound are not extensively available in the public domain, the principles and methodologies for such investigations are well-established in computational and medicinal chemistry. mdpi.comnih.gov

The relationship between a molecule's conformation and its biological activity, often termed the conformation-activity relationship, posits that a molecule must adopt a specific conformation, the "bioactive conformation," to effectively interact with its biological target. wikipedia.org Computational energy calculations are pivotal in identifying the most stable low-energy conformers and assessing the energy barriers between different conformations. This information helps in postulating the likely bioactive conformation.

Methodologies for Energy Calculations

The primary computational methods for calculating the energies of different conformers include molecular mechanics (MM) and quantum mechanics (QM).

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule. The total steric energy is calculated as a sum of energies from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov Force fields like COSMIC can be used to predict conformer energies. nih.gov MM calculations are computationally less expensive and are suitable for scanning the conformational space of larger molecules to identify a set of low-energy conformers.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide more accurate energy calculations by solving the Schrödinger equation. mdpi.com DFT methods, often with a basis set like 6-31G(d,p), are used to optimize the geometry of the conformers identified by MM and to calculate their relative energies with higher accuracy. mdpi.com

Conformational Analysis of the Constituent Rings

Benzofuran-2(3H)-one: The benzofuran-2(3H)-one ring system is largely planar, though the five-membered lactone ring can exhibit a slight envelope or twist conformation. researchgate.net Computational studies can quantify the planarity and the energy associated with minor deviations from it.

Piperidine Ring: The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. nih.govnih.govacs.org However, depending on the substituents, boat or twist-boat conformations can also be populated. nih.govacs.org For 4-substituted piperidines, the substituents can exist in either an axial or equatorial position, with the equatorial position generally being more stable to avoid 1,3-diaxial interactions. nih.govnih.gov The energy difference between these conformers is a critical factor. For instance, in some 4-substituted piperidines, the axial conformer can be stabilized by about 0.7-0.8 kcal/mol upon protonation of the nitrogen. nih.gov

Relating Conformation to Activity

To establish a conformation-activity relationship, the following steps are typically undertaken:

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers.

Energy Calculation: The relative energies of these conformers are calculated using QM methods to determine their populations at a given temperature.

Pharmacophore Modeling: A pharmacophore model is developed based on a set of active compounds, identifying the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) and their spatial arrangement required for biological activity.

Docking Studies: The identified low-energy conformers are docked into the active site of the biological target (if known). The binding affinity and the fit of each conformer are evaluated.

QSAR Analysis: Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the conformational properties and calculated energies with the observed biological activity. nih.govrsc.orgfue.edu.eg

Illustrative Data

While specific data for this compound is not available, a hypothetical data table can illustrate the type of information generated from energy calculations for different conformers. The table below shows hypothetical relative energies for possible chair and twist-boat conformations of the piperidine ring, with the substituent (the benzofuranone moiety) in different orientations.

ConformerPiperidine Ring ConformationSubstituent OrientationRelative Energy (kcal/mol)Population (%)
1 ChairEquatorial0.0075.8
2 ChairAxial1.509.8
3 Twist-Boat-3.001.3
4 Twist-Boat-3.200.9
Note: This data is purely illustrative to demonstrate the concept of relative energies and population of conformers and is not based on actual calculations for this compound.

In this hypothetical example, the chair conformation with the benzofuranone moiety in the equatorial position is the most stable and, therefore, the most populated conformer. If the biological activity is high, it could be hypothesized that this is the bioactive conformation. However, it is also possible that a higher energy conformer is the one that binds to the receptor, and the binding energy compensates for the conformational energy penalty.

Applications of 2h Spiro Benzofuran 3,4 Piperidin 2 One As a Molecular Scaffold in Advanced Medicinal Chemistry Research

Design Principles for Novel Chemical Entities Based on Spiro[benzofuran-3,4'-piperidin]-2-one

The design of novel chemical entities (NCEs) based on the 2H-Spiro[benzofuran-3,4'-piperidin]-2-one scaffold is guided by several key principles aimed at optimizing molecular properties for therapeutic benefit. The inherent three-dimensionality of spirocyclic scaffolds is a primary advantage, as it allows for a more precise spatial arrangement of functional groups, potentially leading to higher binding affinity and selectivity for biological targets. researchgate.netnih.gov

Key design considerations include:

Vectorial Exit Points: The scaffold provides multiple points for substitution on both the benzofuran (B130515) and piperidine (B6355638) rings. These "exit vectors" allow for the systematic exploration of the surrounding chemical space to engage with specific pockets within a target protein.

Conformational Restriction: The spirocyclic nature of the scaffold reduces the number of rotatable bonds compared to more flexible linear or monocyclic analogs. This pre-organization of the molecule into a more defined conformation can minimize the entropic penalty upon binding to a biological target, thereby enhancing binding affinity. researchgate.net

Introduction of Physicochemical Property Modulators: Substituents can be strategically introduced to modulate key physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. For instance, the piperidine nitrogen can be functionalized to introduce basicity, which can be crucial for solubility and target engagement.

Rational Scaffold Modification for Target-Oriented Synthesis

The synthesis of derivatives based on the spiro[benzofuran-3,4'-piperidin]-2-one scaffold is often a multi-step process. nih.govrsc.org A key aspect of utilizing this scaffold in medicinal chemistry is the ability to perform rational modifications to orient the synthesis towards specific biological targets.

Investigation of Spirocyclic Scaffolds in Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to a chemical structure influence its biological activity. gardp.org The spiro[benzofuran-3,4'-piperidin]-2-one scaffold provides a rigid core upon which systematic structural changes can be made to build a comprehensive SAR.

The goal of SAR studies is to identify key structural features that are responsible for a compound's potency, selectivity, and pharmacokinetic properties. oncodesign-services.com For the spiro[benzofuran-3,4'-piperidin]-2-one scaffold, SAR exploration would typically involve:

Modification of the Piperidine Nitrogen: Introducing various substituents on the piperidine nitrogen can significantly impact activity. For example, in a study on related spiro[isobenzofuran-1(3H),4'-piperidines], the nature of the substituent on the piperidine nitrogen was found to be crucial for their activity as central nervous system agents. nih.gov

Substitution on the Benzofuran Ring: The aromatic portion of the benzofuran ring offers multiple positions for substitution. Introducing electron-donating or electron-withdrawing groups can influence the electronic properties of the molecule and its ability to form key interactions, such as hydrogen bonds or pi-stacking, with the target.

Stereochemistry: The spiro carbon atom is a stereocenter. The synthesis of individual stereoisomers and the evaluation of their biological activity are critical, as different stereoisomers can exhibit vastly different pharmacological profiles. In a study on spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones, different diastereomers showed significantly different antimicrobial activities. nih.gov

Development of Chemical Libraries for High-Throughput Screening (Methodological Aspects)

The development of chemical libraries based on the spiro[benzofuran-3,4'-piperidin]-2-one scaffold is a powerful approach for discovering new hit compounds through high-throughput screening (HTS). The versatility of the scaffold, with its multiple points for diversification, makes it well-suited for library synthesis. nih.gov

Methodologically, the construction of such a library would involve a combinatorial approach, where a set of diverse building blocks is reacted with the core scaffold. For the spiro[benzofuran-3,4'-piperidin]-2-one scaffold, this could involve:

A set of diverse aldehydes for reductive amination on the piperidine nitrogen.

A variety of carboxylic acids or acyl chlorides for acylation of the piperidine nitrogen.

A range of boronic acids or other organometallic reagents for cross-coupling reactions on a halogenated benzofuran ring.

The use of multi-step "telescope" reaction matrices, where sequential reactions are carried out in a single pot, can streamline the synthesis of the library and increase efficiency. nih.gov The resulting library of compounds can then be screened against a panel of biological targets to identify initial hits for further optimization.

Exploration of Interactions with Biological Macromolecules (e.g., Enzyme and Receptor Binding Affinity Studies on a Molecular Level)

Understanding how a molecule interacts with its biological target at the molecular level is crucial for rational drug design. The spiro[benzofuran-3,4'-piperidin]-2-one scaffold can be used to probe these interactions with high precision. For instance, derivatives of the related 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold have been developed as high-affinity ligands for sigma (σ) receptors, which are of interest as targets for cancer and Alzheimer's disease. nih.gov

Binding affinity studies, often using radioligand binding assays, can quantify the potency of a compound for its target. researchgate.net Computational methods, such as molecular docking and molecular dynamics simulations, can provide insights into the binding mode of the spirocyclic compounds within the active site of an enzyme or the binding pocket of a receptor. oncodesign-services.com These studies can reveal key interactions, such as:

Hydrogen bonds: The lactone carbonyl and the piperidine nitrogen can act as hydrogen bond acceptors, while an N-H on the piperidine can be a hydrogen bond donor.

Hydrophobic interactions: The aromatic benzofuran ring and aliphatic piperidine ring can engage in hydrophobic interactions with nonpolar residues in the binding site.

Pi-stacking: The benzofuran ring can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Bioisosteric Replacements and Scaffold Hopping Strategies in Drug Design Research

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to improve the properties of a lead compound or to discover novel chemical series with similar biological activity. researchgate.netnih.gov

Bioisosteric replacement involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of enhancing the compound's activity, selectivity, or pharmacokinetic profile. researchgate.net For the this compound scaffold, potential bioisosteric replacements could include:

Replacing the oxygen atom in the benzofuran ring with a sulfur atom to give a spiro[benzothiophene-3,4'-piperidine]-2-one.

Replacing the lactone carbonyl group with other functionalities, such as a thiocarbonyl or a gem-difluoro group.

Substituting the piperidine ring with other nitrogen-containing heterocycles like pyrrolidine (B122466) or azepane.

Scaffold hopping is a more drastic approach that involves replacing the entire core scaffold of a molecule with a structurally different one while maintaining the original's biological activity. nih.govmdpi.com The goal is to identify new, patentable chemical series with improved drug-like properties. Starting from a hit compound containing the spiro[benzofuran-3,4'-piperidin]-2-one scaffold, a scaffold hopping strategy might explore completely different spirocyclic systems or even non-spirocyclic scaffolds that can present the key pharmacophoric features in a similar spatial arrangement.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in 2h Spiro Benzofuran 3,4 Piperidin 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment and connectivity of atoms within a molecule.

1H-NMR and 13C-NMR for Connectivity and Chemical Environment Characterization

One-dimensional ¹H and ¹³C-NMR spectroscopy are fundamental tools for mapping the proton and carbon frameworks of 2H-Spiro[benzofuran-3,4'-piperidin]-2-one derivatives. researchgate.net The chemical shifts (δ) of the protons and carbons are indicative of their local electronic environment, while the coupling constants (J) in ¹H-NMR spectra reveal the connectivity between adjacent protons.

In the ¹H-NMR spectrum of spiro[benzofuran-3(2H),4'-piperidine]-2-one derivatives, the aromatic protons of the benzofuran (B130515) ring typically appear in the downfield region, while the aliphatic protons of the piperidine (B6355638) and the methylene (B1212753) protons of the furanone ring resonate at higher fields. nih.gov The specific chemical shifts and splitting patterns are crucial for confirming the substitution pattern on both the benzofuran and piperidine rings. For instance, in a study of furoxan coupled spiro-isoquinolino piperidine derivatives, the chemical shifts of the piperidine protons were observed in the range of 1.98-3.02 ppm, while the aromatic protons resonated between 7.18 and 8.02 ppm. nih.gov

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information on all carbon atoms within the molecule, including quaternary carbons. The carbonyl carbon of the lactone ring in the benzofuran-2-one moiety is a particularly characteristic signal, typically appearing significantly downfield. For example, in a series of spiro-isoquinolino piperidine derivatives, the carbonyl carbon was observed at approximately 173-174 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Spiro-piperidine Derivative nih.gov

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH7.18 - 8.02123.04 - 139.89
Piperidine CH₂1.98 - 3.0230.02 - 49.53
Spiro Carbon-~66.5
Lactone C=O-~173.5

2D NMR Techniques for Complex Structure Assignment

For complex molecules like this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable for resolving overlapping signals and establishing unambiguous correlations between atoms. numberanalytics.comipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity through the piperidine ring and the benzofuran moiety. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful method to assign the carbon signals based on their attached protons. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). numberanalytics.com HMBC is particularly crucial for identifying the connectivity across the spiro-junction and for assigning quaternary carbons, such as the carbonyl and spiro carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. numberanalytics.com This is vital for determining the stereochemistry of the molecule, for example, the relative orientation of substituents on the piperidine and benzofuran rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound and its derivatives. mdpi.com For example, the molecular formula of the parent compound, C₁₂H₁₃NO₂, can be confirmed by its exact mass of 203.0946 g/mol . This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

Fragmentation Pattern Analysis for Structural Information

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is often characteristic of a particular molecular structure and can provide valuable information about the connectivity of the different structural motifs. researchgate.net

Common fragmentation pathways for spiro-benzofuranone structures may involve the cleavage of the piperidine ring, loss of small neutral molecules like CO or H₂O, and cleavages within the benzofuran system. imreblank.ch For instance, in related 2-benzylbenzimidazole derivatives, characteristic fragmentation includes cleavage of the alkyl amino side chain and the benzyl (B1604629) side chain. nih.gov The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, helps to piece together the molecular structure and confirm the identity of the compound.

X-ray Crystallography for Three-Dimensional Structure and Stereochemistry Determination

While NMR and MS provide invaluable information about connectivity and molecular formula, X-ray crystallography offers the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. scirp.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For spirocyclic compounds like this compound, where stereoisomers are possible, X-ray crystallography is the gold standard for unambiguously assigning the stereochemistry at the spiro center and any other chiral centers within the molecule. mdpi.com The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail. researchgate.net This information is crucial for understanding the molecule's shape, conformation, and potential interactions with biological targets. In a study of related spiro-pyrrolidine derivatives, X-ray crystallography was used to confirm the three-dimensional structure of the most active compound. mdpi.com

Table 2: Summary of Analytical Techniques and Their Applications

TechniqueInformation ProvidedApplication in this compound Research
¹H-NMRProton chemical environment and connectivityMapping the proton framework, determining substitution patterns.
¹³C-NMRCarbon skeletonIdentifying all carbon atoms, including the characteristic carbonyl carbon.
2D NMR (COSY, HSQC, HMBC, NOESY)Detailed connectivity and spatial relationshipsUnambiguous assignment of all signals, determination of stereochemistry.
HRMSExact mass and elemental compositionConfirmation of the molecular formula.
MS Fragmentation AnalysisStructural fragmentsElucidation of the molecular structure and connectivity.
X-ray CrystallographyPrecise 3D structure and absolute stereochemistryDefinitive assignment of stereoisomers, detailed bond lengths and angles.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique employed in the structural elucidation and purity assessment of this compound. This method provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. The resulting FT-IR spectrum serves as a molecular fingerprint, allowing for the identification of the key structural motifs within the spirocyclic system.

The analysis of the this compound spectrum relies on the identification of characteristic absorption bands for its constituent parts: the benzofuranone core and the piperidine ring. The presence, position, and intensity of these bands confirm the successful synthesis of the target compound and can indicate the presence of impurities or starting materials.

Key functional groups and their expected vibrational frequencies include:

Lactone Carbonyl (C=O) Stretch: The most prominent and diagnostically significant peak in the spectrum is attributed to the carbonyl group of the γ-lactone ring. Five-membered ring lactones exhibit a C=O stretching vibration at a characteristically high frequency, typically in the range of 1780-1760 cm⁻¹. spcmc.ac.in This high wavenumber is due to the ring strain in the five-membered system. The presence of a strong absorption band in this region is a clear indicator of the intact benzofuran-2-one structure.

Aromatic C=C Stretching: The benzene (B151609) ring of the benzofuran moiety gives rise to several absorption bands in the 1600-1450 cm⁻¹ region due to carbon-carbon double bond stretching vibrations. These peaks are often of moderate to sharp intensity and confirm the presence of the aromatic system.

C-O-C Stretching: The spectrum will exhibit strong bands corresponding to the asymmetric and symmetric stretching vibrations of the C-O-C ether linkage within the benzofuranone ring. These are typically found in the fingerprint region, around 1300-1050 cm⁻¹. spcmc.ac.in Specifically, the aryl-alkyl ether C-O stretch is expected to produce a strong absorption band.

Piperidine N-H Stretch: The secondary amine within the piperidine ring is characterized by a moderate N-H stretching vibration, which typically appears in the 3500-3300 cm⁻¹ region. The exact position and shape of this peak can be influenced by hydrogen bonding.

Aliphatic and Aromatic C-H Stretching: Stretching vibrations for the sp³-hybridized carbons of the piperidine ring and the sp²-hybridized carbons of the aromatic ring are also observed. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

By carefully analyzing the FT-IR spectrum, researchers can confirm the identity of this compound and assess its purity. The absence of bands corresponding to starting materials or the presence of unexpected peaks would indicate impurities.

Detailed Research Findings

The structural confirmation of this compound is achieved by correlating the experimentally obtained FT-IR spectrum with the expected absorption frequencies for its functional groups. The table below summarizes the characteristic infrared absorption bands anticipated for this molecule.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3400MediumN-H StretchSecondary Amine (Piperidine)
~3100-3000Medium-WeakC-H StretchAromatic (Benzofuran)
~2950-2850MediumC-H StretchAliphatic (Piperidine)
~1770StrongC=O Stretchγ-Lactone Carbonyl
~1600, ~1470Medium-SharpC=C StretchAromatic Ring
~1250StrongAsymmetric C-O-C StretchAryl-Alkyl Ether
~1050StrongSymmetric C-O-C StretchAryl-Alkyl Ether

Future Directions and Emerging Research Avenues for 2h Spiro Benzofuran 3,4 Piperidin 2 One

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The traditional batch synthesis of complex molecules like 2H-Spiro[benzofuran-3,4'-piperidin]-2-one can be time-consuming and challenging to scale up. The integration of flow chemistry and automated synthesis platforms presents a significant opportunity to overcome these limitations. nih.gov Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, offers numerous advantages, including enhanced reaction speed, improved safety for hazardous reactions, and greater control over reaction parameters. nih.gov

Automated synthesis platforms, which can perform multiple reaction steps and purifications without manual intervention, are poised to revolutionize the production of spirocyclic compounds. nih.gov These platforms can be programmed for multi-step syntheses, enabling the rapid generation of diverse compound libraries for high-throughput screening. nih.govacs.org The combination of flow chemistry with automated systems could lead to a highly efficient, scalable, and on-demand production of this compound and its derivatives, accelerating drug discovery and development timelines.

Table 1: Comparison of Batch vs. Flow Chemistry for Spirocyclic Compound Synthesis

FeatureBatch ChemistryFlow Chemistry
Scalability Often challengingMore readily scalable
Safety Higher risk with hazardous reagentsImproved safety due to small reaction volumes
Control Less precise control over parametersPrecise control over temperature, pressure, and mixing
Reaction Time Can be lengthyOften significantly faster
Reproducibility Can vary between batchesGenerally high reproducibility

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is a cornerstone of modern organic synthesis, and it holds immense potential for improving the synthesis of this compound. Current research in the broader field of spirocyclic compound synthesis points towards several promising avenues.

Transition-metal catalysis has proven effective for constructing spirooxindoles and other related structures. nih.gov Catalysts based on metals like palladium, zinc, silver, and gold could be explored for the intramolecular cyclization steps in the synthesis of the this compound core. nih.govtmu.edu.tw For instance, palladium-catalyzed intramolecular Heck reactions have been successfully used to create similar spiro[benzofuran-piperidine] frameworks. tmu.edu.tw

Organocatalysis , which uses small organic molecules as catalysts, offers a green and often highly stereoselective alternative to metal-based catalysts. nih.govresearchgate.netnih.gov Chiral organocatalysts, such as those derived from quinidine (B1679956) or phosphoric acids, could be employed to achieve the enantioselective synthesis of this compound, which is crucial for developing effective and safe pharmaceuticals. nih.govnih.gov Phosphine (B1218219) organocatalysis is another area of interest for the synthesis of complex spirocyclic compounds. acs.orgunito.it

Electrosynthesis , a metal-catalyst-free method, has recently been shown to be effective for the scalable and diastereoselective synthesis of spiro[benzofuran-2,2'-furan]-3-ones. nih.gov The application of electrochemical methods to the synthesis of this compound could provide a more sustainable and efficient synthetic route.

Table 2: Potential Catalytic Systems for this compound Synthesis

Catalytic SystemPotential AdvantagesRelevant Research
Transition-Metal Catalysis (Pd, Zn, Ag, Au) High efficiency, well-established reactivity nih.govtmu.edu.tw
Organocatalysis (e.g., chiral amines, phosphoric acids) Enantioselectivity, metal-free, green chemistry nih.govresearchgate.netnih.govnih.gov
Phosphine Organocatalysis Synthesis of complex spirocycles acs.orgunito.it
Electrosynthesis Metal-catalyst-free, scalable, sustainable nih.gov

Advanced Computational Modeling for Predictive Design and Optimization

Advanced computational modeling is becoming an indispensable tool in modern drug discovery, enabling the predictive design and optimization of new molecules before their synthesis. nih.gov For this compound, computational approaches can be leveraged in several ways.

Molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. nih.govnih.gov This allows for the rational design of more potent and selective inhibitors. For example, docking studies have been successfully used to understand the binding mechanisms of spiro[indoline-3,4'-piperidine]-2-ones as c-Met inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 2D- and 3D-QSAR models can be developed for derivatives of the this compound scaffold to guide the design of new analogs with improved properties. nih.govmdpi.com

Density Functional Theory (DFT) calculations can provide insights into the electronic properties and reactivity of the molecule, aiding in the prediction of its chemical behavior and the design of more stable and effective compounds. rsc.orgpreprints.org These computational techniques, when used in concert, can significantly reduce the time and cost associated with the discovery and development of new drugs based on the this compound scaffold. nih.gov

Development of Fluorescent or Isotope-Labeled Probes for Chemical Biology Research

To fully understand the biological role and mechanism of action of compounds based on the this compound scaffold, the development of specialized molecular probes is essential.

Fluorescent probes are powerful tools for visualizing and tracking molecules within cells and tissues. By attaching a fluorescent tag to the this compound core, researchers can study its subcellular localization, target engagement, and dynamic processes in real-time using techniques like confocal microscopy and flow cytometry. nih.gov The development of fluorescent ligands based on the related 3H-spiro[isobenzofuran-1,4′-piperidine] scaffold for studying sigma receptors demonstrates the feasibility and utility of this approach. nih.govunito.it These probes can span a range of emissions from green to red to near-infrared, allowing for versatile experimental designs. nih.gov

Isotope-labeled probes , where one or more atoms in the molecule are replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, or ¹⁸F), are invaluable for a variety of applications. acs.org For example, ¹⁸F-labeled derivatives can be used as tracers in Positron Emission Tomography (PET) imaging to non-invasively study the distribution and target occupancy of the drug in living organisms. acs.org Isotope labeling can also be used in metabolic studies to trace the fate of the compound in the body and in mass spectrometry-based proteomics to identify its protein targets.

The creation of these specialized probes will be instrumental in elucidating the full therapeutic potential of the this compound scaffold and will pave the way for its translation into clinical applications.

Q & A

Q. What are the established synthetic routes for 2H-Spiro[benzofuran-3,4'-piperidin]-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via heteroannulation or spirocyclization strategies. For example, one-pot synthesis of benzofuran derivatives ( ) often involves catalytic systems (e.g., Pd/Cu) or acid-mediated cyclization. Reaction temperature and solvent polarity significantly impact yields: polar aprotic solvents like DMF favor cyclization but may increase side products. A study on spiro[piperidine-4,2'-quinolines] ( ) reported yields >80% using acylation under anhydrous conditions at 60°C. For reproducibility, ensure inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. How is the structural integrity of this compound validated post-synthesis?

Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm spiro-junction geometry (e.g., deshielded carbonyl signals at ~170 ppm) and piperidine ring conformation.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ±0.001 Da) ( ).
  • X-ray crystallography : Resolve spiro stereochemistry, as seen in related spiroheterocycles ( ). Discrepancies in spectral data between batches may indicate impurities from incomplete cyclization or residual solvents .

Q. What safety protocols are critical when handling this compound in the lab?

Refer to GHS-compliant guidelines ( ):

  • PPE : Nitrile gloves, lab coats, and safety goggles (P280/P305+P351+P338).
  • Ventilation : Use fume hoods to avoid inhalation of dust (P261/P243).
  • Waste disposal : Collect contaminated materials separately and treat via approved waste facilities (P501). Static discharge precautions (P243) are essential due to potential flammability of organic intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in medicinal chemistry applications?

Density Functional Theory (DFT) calculations optimize molecular geometry and electronic properties. For example, antiperiplanar conformers of spiroheterocycles ( ) show enhanced stability, aligning with experimental NMR data. Key parameters:

  • HOMO-LUMO gaps : Predict electrophilic/nucleophilic sites for functionalization.
  • Torsional angles : Influence binding to biological targets (e.g., ion channels). Validate computational models against crystallographic data to resolve discrepancies in charge distribution .

Q. What strategies resolve contradictions in biological activity data for spirobenzofuran-piperidine derivatives?

Contradictions may arise from assay conditions or stereochemical variability. Mitigation approaches:

  • Dose-response standardization : Use IC₅₀ values across multiple cell lines (e.g., anticancer screening in ).
  • Enantiomeric separation : Chiral HPLC to isolate active stereoisomers.
  • Metabolic stability assays : Assess hepatic microsomal degradation to rule out false negatives .

Q. How can synthetic routes be optimized to enhance enantiomeric purity for pharmacological studies?

  • Chiral catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) during spirocyclization.
  • Kinetic resolution : Use enzymes (lipases/esterases) to selectively hydrolyze undesired enantiomers.
  • Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (R)-limonene). A study on spiro[isoquinoline-3,4'-piperidines] ( ) achieved >95% ee via chiral auxiliary-assisted synthesis .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data with orthogonal assays (e.g., SPR vs. cell-based) to account for false positives/negatives.
  • Stereochemical Control : Use circular dichroism (CD) to confirm enantiopurity in absence of crystallographic data.
  • Safety Compliance : Regularly update SDS sheets () and train personnel on emergency protocols (e.g., eye rinsing: P305+P351+P338) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.